(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
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Description
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenylacetic acid", "ethyl bromide", "sodium hydride", "N,N-dimethylformamide", "hydrochloric acid", "sodium hydroxide", "ammonium hydroxide", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Ethylation of 4-fluorophenylacetic acid with ethyl bromide in the presence of sodium hydride and N,N-dimethylformamide to form ethyl 4-fluorophenylacetate.", "Step 2: Hydrolysis of ethyl 4-fluorophenylacetate with hydrochloric acid to form 4-fluorophenylacetic acid.", "Step 3: Conversion of 4-fluorophenylacetic acid to its acid chloride derivative using acetic anhydride and catalytic amounts of hydrochloric acid.", "Step 4: Reaction of the acid chloride with ammonium hydroxide to form (3R)-3-amino-3-(4-fluorophenyl)propanoic acid.", "Step 5: Formation of the hydrochloride salt of the target compound by treatment with hydrochloric acid and sodium bicarbonate in water." ] } | |
CAS No. |
930769-54-3 |
Molecular Formula |
C9H11ClFNO2 |
Molecular Weight |
219.64 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
WYDDUVABUITTBX-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)F.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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